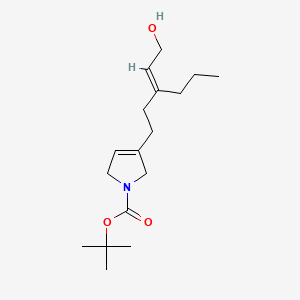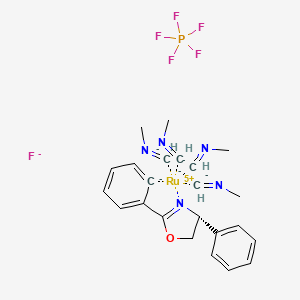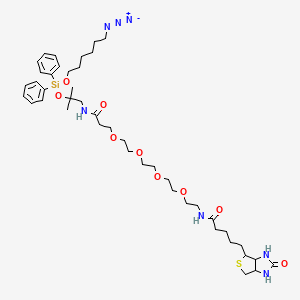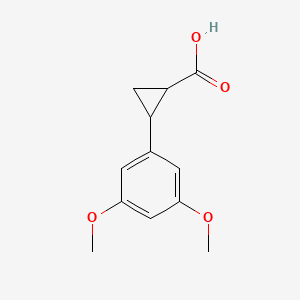![molecular formula C26H23N5O2S B12305894 (3E)-3-(1,3-benzothiazol-2-yl)-4-[2-methyl-5-(pyrrolidin-1-yl)pyrazolo[1,5-a]quinazolin-3-yl]but-3-enoic acid](/img/structure/B12305894.png)
(3E)-3-(1,3-benzothiazol-2-yl)-4-[2-methyl-5-(pyrrolidin-1-yl)pyrazolo[1,5-a]quinazolin-3-yl]but-3-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3E)-3-(1,3-benzothiazol-2-yl)-4-[2-methyl-5-(pyrrolidin-1-yl)pyrazolo[1,5-a]quinazolin-3-yl]but-3-enoic acid is a complex organic compound with a unique structure that combines several heterocyclic rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-(1,3-benzothiazol-2-yl)-4-[2-methyl-5-(pyrrolidin-1-yl)pyrazolo[1,5-a]quinazolin-3-yl]but-3-enoic acid typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and pyrazoloquinazoline intermediates, followed by their coupling through a series of condensation and cyclization reactions. The final step involves the formation of the butenoic acid moiety under controlled conditions, often requiring specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and consistency in production.
化学反应分析
Types of Reactions
(3E)-3-(1,3-benzothiazol-2-yl)-4-[2-methyl-5-(pyrrolidin-1-yl)pyrazolo[1,5-a]quinazolin-3-yl]but-3-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs, potentially altering the compound’s biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a diverse array of analogs.
科学研究应用
(3E)-3-(1,3-benzothiazol-2-yl)-4-[2-methyl-5-(pyrrolidin-1-yl)pyrazolo[1,5-a]quinazolin-3-yl]but-3-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of (3E)-3-(1,3-benzothiazol-2-yl)-4-[2-methyl-5-(pyrrolidin-1-yl)pyrazolo[1,5-a]quinazolin-3-yl]but-3-enoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to fit into binding sites, altering the activity of the target molecules and exerting its effects.
相似化合物的比较
Similar Compounds
Diethyl malonate: A simple ester used in organic synthesis, known for its role in the malonic ester synthesis.
Ethyl 3-(furan-2-yl)propionate: Another ester with applications in flavor and fragrance industries.
Uniqueness
(3E)-3-(1,3-benzothiazol-2-yl)-4-[2-methyl-5-(pyrrolidin-1-yl)pyrazolo[1,5-a]quinazolin-3-yl]but-3-enoic acid stands out due to its complex structure, combining multiple heterocyclic rings and functional groups. This complexity provides unique chemical and biological properties, making it a valuable compound for research and development in various fields.
属性
分子式 |
C26H23N5O2S |
|---|---|
分子量 |
469.6 g/mol |
IUPAC 名称 |
(E)-3-(1,3-benzothiazol-2-yl)-4-(2-methyl-5-pyrrolidin-1-ylpyrazolo[1,5-a]quinazolin-3-yl)but-3-enoic acid |
InChI |
InChI=1S/C26H23N5O2S/c1-16-19(14-17(15-23(32)33)26-27-20-9-3-5-11-22(20)34-26)25-28-24(30-12-6-7-13-30)18-8-2-4-10-21(18)31(25)29-16/h2-5,8-11,14H,6-7,12-13,15H2,1H3,(H,32,33)/b17-14+ |
InChI 键 |
YTLYVNZQMSAKEV-SAPNQHFASA-N |
手性 SMILES |
CC1=NN2C3=CC=CC=C3C(=NC2=C1/C=C(\CC(=O)O)/C4=NC5=CC=CC=C5S4)N6CCCC6 |
规范 SMILES |
CC1=NN2C3=CC=CC=C3C(=NC2=C1C=C(CC(=O)O)C4=NC5=CC=CC=C5S4)N6CCCC6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N-[2-[(2-amino-3-methylbutanoyl)amino]acetyl]-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanamide](/img/structure/B12305853.png)
![9-Acetyloxy-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid](/img/structure/B12305858.png)

![4-(3-Methoxyphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12305863.png)
![2-[2-(Trifluoromethoxy)hexafluoropropoxy]tetrafluoropropanoic acid](/img/structure/B12305873.png)
![1-benzyl-3-[2-[bis(2-methylphenyl)phosphanylamino]cyclohexyl]urea](/img/structure/B12305886.png)


